molecular formula C14H18N4O B2984392 N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide CAS No. 1788543-34-9

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide

Cat. No.: B2984392
CAS No.: 1788543-34-9
M. Wt: 258.325
InChI Key: OBQMRXUYGLIGNU-UHFFFAOYSA-N
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Description

“N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide” is a compound that contains an imidazo[1,2-b]pyrazole scaffold . This scaffold is a key structural unit for pharmaceutical, agrochemical, and material science applications . It has attracted attention due to its diverse and useful bioactivities .


Synthesis Analysis

The synthesis of compounds with the imidazo[1,2-b]pyrazole scaffold involves a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles . This approach allows for the selective functionalization of the readily available imidazo[1,2-b]pyrazole scaffold .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 1H-imidazo[1,2-b]pyrazole derivatives, closely related to N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide, has been explored through various methods, highlighting the compound's significance in medicinal chemistry. A notable approach involves the efficient synthesis of a library of 1H-imidazo[1,2-b]pyrazole by multicomponent reactions, showcasing the compound's versatility in generating diverse molecular structures with potential biological activities. These synthetic methodologies emphasize the compound's role as a key scaffold in the development of novel therapeutic agents (Babariya & Naliapara, 2017).

Biological Activities

Research on derivatives of imidazo[1,2-b]pyrazole, structurally similar to this compound, has uncovered a range of biological activities. These activities include antimicrobial properties, where synthesized compounds demonstrated moderate to significant action against various pathogens. This highlights the potential of such compounds in developing new antimicrobial agents (Babariya & Naliapara, 2017). Additionally, the study of DNA-binding pyrrole-imidazole polyamides, which share structural features with imidazo[1,2-b]pyrazole derivatives, has provided insights into the design of molecules that can specifically target DNA sequences, offering a pathway to regulate gene expression and potentially treat genetic disorders (Liu & Kodadek, 2009).

Properties

IUPAC Name

N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O/c19-14(12-4-2-1-3-5-12)15-8-9-17-10-11-18-13(17)6-7-16-18/h1-2,6-7,10-12H,3-5,8-9H2,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBQMRXUYGLIGNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)NCCN2C=CN3C2=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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